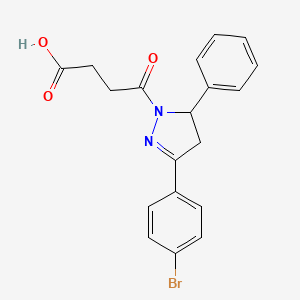
4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by a pyrazole ring substituted with bromophenyl and phenyl groups
準備方法
The synthesis of 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by further functionalization to introduce the bromophenyl and phenyl groups . Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to ensure high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions, forming various derivatives.
Common reagents used in these reactions include hydrazine, bromine, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to its binding affinity and specificity. The pyrazole ring plays a crucial role in its biological activity by interacting with various pathways involved in cellular processes .
類似化合物との比較
Similar compounds include other pyrazole derivatives, such as:
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
These compounds share structural similarities but differ in their substituents and specific applications
生物活性
The compound 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of a bromophenyl group and a pyrazole ring, which are known to contribute to various biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps of organic reactions, including cyclization and functional group modifications. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
- Mass Spectrometry (MS) : To confirm the molecular weight.
- Infrared (IR) Spectroscopy : To identify functional groups.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Reference Drug (Ciprofloxacin) | 1 | Control |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics. The exact MIC for the compound is still to be determined (TBD) but is expected to be comparable based on structural analogs.
Anti-inflammatory Activity
Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways. For example, compounds containing similar moieties have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Reference Drug (Ibuprofen) | 10 | Control |
The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity. Further studies are necessary to establish the IC50 for this specific compound.
Anticancer Activity
Preliminary research suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Cytotoxic |
| HeLa (Cervical Cancer) | TBD | Cytotoxic |
These findings highlight the potential of the compound in cancer therapy, warranting further investigation into its mechanisms of action.
Case Studies
- Antimicrobial Efficacy : A comparative study involving several pyrazole derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
- Inflammation Model : In an animal model of inflammation, a related pyrazole derivative significantly reduced edema when administered prior to inflammatory stimuli.
特性
IUPAC Name |
4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYKQUZAELQIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














